molecular formula C8H10ClNO2S B174102 4-(Dimethylamino)benzene-1-sulfonyl chloride CAS No. 19715-49-2

4-(Dimethylamino)benzene-1-sulfonyl chloride

Cat. No. B174102
Key on ui cas rn: 19715-49-2
M. Wt: 219.69 g/mol
InChI Key: RTQAIFXZCMVBDT-UHFFFAOYSA-N
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Patent
US06559167B1

Procedure details

N,N-Dimethylaniline (8 ml) was dissolved in 20 ml of chloroform, and chlorosulfonic acid (20 ml) was slowly added with cooling. The reaction mixture was refluxed for 6 hr. The reaction mixture was cooled and poured on ice (100 g). Dichloromethane (120 ml) was added and aqueous layer was neutralized by concentrated sodium carbonate solution with keeping temperature below 4 ° C. Organic layer was again washed with ice-cold 0.1N sodium bicarbonate solution, and dried over anhydrous magnesium sulfate. Organic layer was concentrated under reduced pressure. Residual material was crystallized from ethyl ether-heptane to give yellowish green solid. p-(Dimethylamino)benzenesulfonyl chloride (4.2 g) was obtained. M. P. 108-13 111° C.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:10][S:11](O)(=[O:13])=[O:12].ClCCl.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)(Cl)Cl>[CH3:1][N:2]([CH3:9])[C:3]1[CH:8]=[CH:7][C:6]([S:11]([Cl:10])(=[O:13])=[O:12])=[CH:5][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 6 hr
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
poured on ice (100 g)
CUSTOM
Type
CUSTOM
Details
temperature below 4 ° C
WASH
Type
WASH
Details
Organic layer was again washed with ice-cold 0.1N sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Residual material was crystallized from ethyl ether-heptane
CUSTOM
Type
CUSTOM
Details
to give yellowish green solid

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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